3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene ring at position 3 and a methyl-linked 4-(2,4,5-trimethylphenyl)-1,3-thiazole moiety at position 3. This structural architecture combines electron-rich aromatic systems (thiophene and thiazole) with the rigid, planar oxadiazole ring, which is known to enhance binding interactions in biological targets .
Properties
IUPAC Name |
3-thiophen-2-yl-5-[[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-11-7-13(3)14(8-12(11)2)15-10-25-18(20-15)9-17-21-19(22-23-17)16-5-4-6-24-16/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZLFPXNLLFKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This can be synthesized by the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophen-2-yl moiety is susceptible to electrophilic substitution at the 5-position due to electron-rich aromaticity. The 1,3-thiazole ring may also undergo substitution depending on substituent effects.
Nucleophilic Attack on the Oxadiazole Ring
The 1,2,4-oxadiazole ring can undergo nucleophilic ring-opening under acidic or basic conditions, particularly at the N–O bond .
Functionalization of the Methylene (–CH₂–) Linker
The methylene bridge between oxadiazole and thiazole may undergo oxidation or alkylation.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O, 100°C | Conversion to ketone (–C=O) or carboxylic acid (–COOH). | Demonstrated in oxadiazole-thiazole hybrids. |
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Substitution at the methylene group with alkyl chains. | Observed in azetidine-oxadiazole systems. |
Cross-Coupling Reactions
The aromatic rings (thiophene and trimethylphenyl groups) may participate in palladium-catalyzed couplings.
Photochemical and Thermal Stability
The compound’s stability under light or heat is critical for applications:
Biological Interaction Pathways
While not a chemical reaction per se, interactions with biological targets involve covalent or non-covalent binding:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of thiophene and thiazole rings enhances their ability to inhibit tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of specific pathways .
Antimicrobial Properties
Compounds containing oxadiazole and thiophene have been evaluated for their antimicrobial activity. A case study highlighted that derivatives exhibited potent antibacterial effects against various strains including MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for anti-inflammatory properties. One study indicated that these compounds could reduce inflammation markers in vitro, making them candidates for treating inflammatory diseases .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs. Research indicates that materials with oxadiazole groups can enhance the efficiency of light emission due to their favorable charge transport characteristics .
Solar Cells
Studies have explored the use of thiophene-based compounds in organic photovoltaic devices. The incorporation of 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can improve light absorption and energy conversion efficiency .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. In catalysis, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Antimicrobial Activity
Compounds with 1,2,4-oxadiazole and thiophene/thiazole moieties exhibit notable antimicrobial properties. For example:
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol () demonstrated moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The bromobenzyl group enhances lipophilicity, improving membrane penetration .
- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () showed anticancer activity (IC₅₀: 12–18 µM against MCF-7 cells), attributed to the oxadiazole-thiazole scaffold’s ability to intercalate DNA .
Comparison :
- highlights solvent-free synthesis for triazole derivatives, achieving yields >80% .
- employs PEG-400 as a green solvent for thiazole-oxadiazole hybrids, enhancing reaction efficiency .
Physicochemical and Structural Properties
- Crystal Packing : Analogous oxadiazole-thiazole hybrids () exhibit planar geometries with π-π stacking between aromatic rings, critical for binding to enzyme active sites .
- Solubility : The 2,4,5-trimethylphenyl group in the target compound may reduce aqueous solubility compared to ’s chlorobenzyl derivative, which has a polar chloro substituent .
Biological Activity
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structure comprising thiophene, thiazole, and oxadiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C19H17N3OS2
- Molecular Weight : 367.5 g/mol
- CAS Number : 1251601-97-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
- Formation of the Thiazole Ring : Condensation reactions involving α-haloketones and thioamides.
- Coupling Reactions : Introduction of the thiophene ring through methods such as Suzuki or Stille coupling .
Anticancer Activity
Research indicates that derivatives of oxadiazoles and thiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CEM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 0.86 |
| Example B | CEM | 1.4 |
Antimicrobial Activity
The compound's thiazole and oxadiazole components have been linked to antimicrobial properties:
- Inhibition Studies : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies report inhibition rates exceeding 70% at concentrations around 50 µM .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various oxadiazole derivatives against pancreatic cancer cells (SUIT-2 and Capan-1). The results indicated that some derivatives exhibited significant growth inhibition with GI50 values ranging from 1.0 to 5.0 µM .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole?
- Methodology : Synthesis typically involves multi-step reactions:
Cyclization : Formation of the oxadiazole core via cyclization of thioamide intermediates under acidic or basic conditions .
Nucleophilic substitution : Introduction of the thiophene and thiazole moieties using coupling agents like PEG-400 with catalysts (e.g., Bleaching Earth Clay) .
Purification : Recrystallization in solvents like ethanol or acetic acid, followed by TLC monitoring .
- Key Data :
| Step | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| Cyclization | 65–75 | 160–165 | |
| Substitution | 70–80 | N/A |
Q. How is structural confirmation performed for this compound?
- Techniques :
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–H stretch at 2550–2600 cm⁻¹) .
- NMR Analysis : ¹H NMR for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm); ¹³C NMR for oxadiazole and thiazole carbons .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 58.2% vs. 58.0%) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Approach :
Isotopic labeling or 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions .
X-ray crystallography for unambiguous confirmation of tautomeric forms (e.g., thione vs. thiol) .
- Case Study : A 2022 study resolved discrepancies in δ 7.8–8.0 ppm protons using HSQC, attributing them to thiophene-thiazole π-stacking .
Q. What strategies optimize reaction yields for derivatives with modified aryl groups?
- Design Considerations :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Heterogeneous catalysts (e.g., pH-adjusted clays) improve selectivity for thiazole coupling .
- Data :
| Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | DMF | Clay (pH 12.5) | 78 |
| 4-Methoxyphenyl | DMSO | None | 62 |
Q. How do computational methods (e.g., DFT) predict reactivity compared to experimental data?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis .
- Example : DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with experimental electrochemical data (4.1 eV) .
Q. What structural modifications enhance biological activity (e.g., antimicrobial or anticancer)?
- Structure-Activity Relationship (SAR) :
- Thiophene substitution : Electron-withdrawing groups (e.g., –NO₂) increase antimicrobial potency .
- Thiazole methylation : 2,4,5-Trimethylphenyl enhances lipophilicity, improving membrane penetration .
- Biological Data :
| Derivative | MIC (μg/mL) E. coli | IC₅₀ (μM) Cancer Cells |
|---|---|---|
| Parent compound | 32 | 45 |
| 4-Nitro-thiophene analog | 16 | 28 |
Methodological Challenges
Q. How can stability under varying pH and temperature be assessed for this compound?
- Protocol :
Accelerated degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC .
Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., 220°C for parent compound) .
- Findings : Degradation products include thiophene sulfonic acid (pH >10) and oxadiazole ring-opened amides (pH <2) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
